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Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of enantiomerically

pure (-)-2-Chlorooctane, a chiral intermediate of interest in pharmaceutical and chemical

synthesis. Due to its specific stereochemistry, obtaining this compound requires careful

consideration of supplier capabilities and analytical verification. This document provides an

overview of the current market, a proposed synthesis route for obtaining the desired (R)-(-)-

enantiomer, and detailed protocols for verifying its enantiomeric purity.

Commercial Availability
Direct commercial suppliers explicitly listing enantiomerically pure (R)-(-)-2-Chlorooctane are

not readily identifiable in standard chemical catalogs. The majority of suppliers offer the

racemic mixture, (±)-2-Chlorooctane. Researchers requiring the specific (-) enantiomer will

likely need to consider custom synthesis or procure the necessary chiral precursor for in-house

synthesis.

The precursor for the synthesis of (R)-(-)-2-Chlorooctane via a reaction pathway involving

stereochemical inversion is (S)-(+)-2-Octanol, which is commercially available.

Table 1: Commercial Availability of Racemic 2-
Chlorooctane and the Requisite Chiral Precursor
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Compound CAS Number
Supplier
Examples

Typical
Purity/Specific
ations

Notes

(±)-2-

Chlorooctane
628-61-5

Sigma-Aldrich,

BOC Sciences,

Dayang Chem

>95%

Racemic mixture.

Identity and

purity to be

confirmed by the

buyer.[1]

(S)-(+)-2-Octanol 6169-06-8
Sigma-Aldrich,

Alfa Aesar, TCI

>98%

enantiomeric

excess (ee)

Precursor for the

synthesis of (R)-

(-)-2-

Chlorooctane.

Proposed Synthesis of (R)-(-)-2-Chlorooctane
The synthesis of enantiomerically pure (R)-(-)-2-Chlorooctane can be achieved from the

commercially available (S)-(+)-2-Octanol. The reaction proceeds via a nucleophilic substitution

(SN2) mechanism, which results in an inversion of the stereochemical configuration at the

chiral center. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of (R)-(-)-2-
Chlorooctane from (S)-(+)-2-Octanol
Materials:

(S)-(+)-2-Octanol (high enantiomeric purity, e.g., >98% ee)

Thionyl chloride (SOCl₂)

Pyridine (optional, as a scavenger for HCl)

Anhydrous diethyl ether (or other suitable anhydrous solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Reflux condenser with a drying tube

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve (S)-(+)-2-Octanol in anhydrous diethyl ether under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution in an ice bath to 0 °C.

Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine

is used, it can be added prior to the thionyl chloride. The reaction is exothermic and will

generate HCl gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize HCl), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

The crude (R)-(-)-2-Chlorooctane can be purified by fractional distillation under reduced

pressure.
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Synthesis Workflow for (R)-(-)-2-Chlorooctane
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Synthesis of (R)-(-)-2-Chlorooctane.
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Analytical Protocols for Enantiomeric Purity
Determination
The enantiomeric purity of the synthesized (-)-2-Chlorooctane must be confirmed

experimentally. The two primary methods for this are polarimetry and chiral gas

chromatography.

Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The

direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Measurement of Optical Rotation

Instrumentation:

Polarimeter

Procedure:

Sample Preparation: Accurately prepare a solution of the synthesized (R)-(-)-2-
Chlorooctane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g.,

ethanol or chloroform).

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with

the pure solvent and zero the instrument.

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air

bubbles are present in the light path. Measure the observed optical rotation (α).

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α /

(c * l)

Comparison: Compare the obtained specific rotation value with the literature value for

enantiomerically pure (R)-(-)-2-Chlorooctane. The enantiomeric excess (% ee) can be

estimated by the formula: % ee = ([α] observed / [α] literature) * 100
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Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers and accurately determining their

ratio. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two

enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID)

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or similar)

Procedure:

Sample Preparation: Prepare a dilute solution of the synthesized (-)-2-Chlorooctane in a

volatile, achiral solvent (e.g., hexane or dichloromethane). Also, prepare a solution of the

racemic 2-chlorooctane as a reference standard to identify the retention times of both

enantiomers.

GC Method Development:

Injector Temperature: 250 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

Oven Temperature Program: Start with an isothermal period at a low temperature (e.g.,

60-80 °C) to allow for good separation, followed by a temperature ramp to elute the

compounds in a reasonable time. The exact program will need to be optimized for the

specific column used.

Analysis:

Inject the racemic standard to determine the retention times for the (R) and (S)

enantiomers.
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Inject the synthesized sample under the same conditions.

Integrate the peak areas for both enantiomer peaks in the chromatogram.

Calculation of Enantiomeric Excess: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where

Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
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Workflow for purity analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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